BenchChemオンラインストアへようこそ!

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cross-coupling Late-stage diversification Building block validation

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 52833‑43‑9) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family, bearing a bromine atom at the 6-position and a trifluoromethyl group at the 2-position on the fused pyrido-pyrimidinone core. This scaffold is recognised as a privileged structure in medicinal chemistry because derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed and validated as potent EGFR and multi-kinase inhibitors.

Molecular Formula C8H3BrF3N3O
Molecular Weight 294.03 g/mol
CAS No. 52833-43-9
Cat. No. B1384370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS52833-43-9
Molecular FormulaC8H3BrF3N3O
Molecular Weight294.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
InChIInChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
InChIKeyLEMQPFCUXJPYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 52833‑43‑9): Core Scaffold Identification for Kinase-Targeted Procurement


6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 52833‑43‑9) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family, bearing a bromine atom at the 6-position and a trifluoromethyl group at the 2-position on the fused pyrido-pyrimidinone core. This scaffold is recognised as a privileged structure in medicinal chemistry because derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed and validated as potent EGFR and multi-kinase inhibitors [1]. The compound is procured primarily as a synthetic building block for the construction of kinase-focused compound libraries and as an advanced intermediate in structure–activity relationship (SAR) programs .

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Procurement: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Risk


The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is highly sensitive to the nature and position of substituents; small changes in the halogen (Br vs Cl vs H) or the electron‑withdrawing group (CF₃ vs CH₃) can alter the electrophilicity of the 4‑one carbonyl, the pKa of the lactam NH, and the overall dipole moment [1]. Substituting 6‑bromo‑2‑(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one with close analogs such as the non‑brominated 2‑(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one or the 4‑chloro derivative eliminates the reactive aryl bromide handle, thereby preventing the key palladium‑catalysed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) steps that are essential for late‑stage diversification in kinase inhibitor programs [2]. These differences, which are quantifiable through predicted physicochemical properties (density, pKa) and verified by vendor‑certified purity grades, directly affect the outcome of multi‑step parallel syntheses .

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Comparator-Based Quantitative Differentiation Evidence


Aryl Bromide Reactivity Handle: Absence in Non-Halogenated and 4-Chloro Analogs

The 6‑bromo substituent is an essential aryl halide handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling regioselective C–C and C–N bond formation at the 6‑position. The non‑brominated analog 2‑(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 338739‑97‑2) lacks this functional handle entirely, and the 4‑chloro analog 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS 338739‑98‑3) places the leaving group at a different reactive site, thereby precluding the same diversification strategy [1][2].

Cross-coupling Late-stage diversification Building block validation

Purity Grade: 98 % (HPLC) vs. Typical 95 % for Non-Brominated and 4-Chloro Analogs

Commercially available batches of 6‑bromo‑2‑(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one are routinely certified at 98 % purity (HPLC), as documented by major suppliers . In parallel, the non‑brominated analog 2‑(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is typically offered at 95 % purity , and the 4‑chloro analog is commonly listed at 95 % . The 3‑percentage‑point purity differential corresponds to a substantial difference in potential by‑product burden (2 % vs. 5 % total impurities), which is critical when the building block is used in high‑throughput parallel synthesis where impurities accumulate multiplicatively over multi‑step sequences.

Purity specification Analytical QC Reproducibility

Predicted Physicochemical Profile: Electron‑Withdrawing and Lipophilicity Differentiation from 6‑Methyl and Des‑Bromo Analogs

The combination of the electron‑withdrawing CF₃ group at C2 and the Br atom at C6 imparts a distinct physicochemical signature compared to analogs. The predicted density is 2.06 ± 0.1 g/cm³ and the predicted pKa is 6.83 ± 0.20 . For comparison, the unsubstituted pyrido[2,3-d]pyrimidin-4(3H)-one core shows a predicted density of 1.47 ± 0.1 g/cm³ and a substantially more acidic pKa of 1.32 ± 0.20 . The 6‑methyl analog (no bromine) has a predicted density of ~1.33 ± 0.1 g/cm³ . The elevation in density directly reflects the added molecular weight of bromine (ΔMW ≈ 78.9 g/mol vs. H analog; ΔMW ≈ 54.0 g/mol vs. CH₃ analog), and the near‑neutral pKa of the target compound (6.83) places it in a range where the lactam NH is partially ionisable under physiological pH 7.4, which has implications for solubility and protein‑binding in downstream biological assays.

Physicochemical property Lipophilicity SAR compatibility

Validated Kinase Inhibitor Scaffold: Class‑Level Anticancer Activity of Close Structural Congeners

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been extensively validated as a tyrosine kinase inhibitor pharmacophore. In a head‑to‑head in‑vitro study, compound 7a (a 6‑chloro‑2‑(p‑tolyl) derivative) achieved EGFRWT IC₅₀ = 0.029 µM and EGFRT790M IC₅₀ = 0.055 µM, outperforming the reference drug erlotinib (IC₅₀ = 0.051 and 0.094 µM respectively) [1]. A separate series reported compound B1 with an IC₅₀ of 13 nM against EGFRL858R/T790M and >76‑fold selectivity over wild‑type EGFR [2]. Although direct bioactivity data for the 6‑bromo‑2‑(trifluoromethyl) building block itself are not yet published, these findings establish that the core scaffold is capable of delivering low‑nanomolar kinase potency when elaborated with appropriate substituents. The C6‑Br and C2‑CF₃ substitution pattern mirrors the electron‑withdrawing, lipophilic substitution motifs that have been repeatedly associated with enhanced kinase binding in this scaffold class.

Kinase inhibition EGFR Anticancer

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Evidence-Backed Selection Scenarios for Scientific Procurement


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki–Miyaura Cross-Coupling at the C6 Position

The C6 aryl bromide handle is the decisive procurement criterion for any medicinal chemistry group that intends to generate a library of 6‑aryl/heteroaryl‑substituted pyrido[2,3-d]pyrimidin-4(3H)-ones via high‑throughput Suzuki coupling. Replacing this building block with the non‑brominated analog (CAS 338739‑97‑2) eliminates the cross‑coupling step entirely, forcing a de novo synthetic redesign [1]. The 98 % HPLC purity grade ensures that the input material contributes minimal by‑product carry‑over to the first diversification step, which is critical when screening 48‑ to 384‑member libraries where intermediate purification is impractical .

EGFR and Multi-Kinase Inhibitor Lead Optimisation Requiring Simultaneous C2 and C6 SAR Exploration

Programs targeting wild‑type and mutant EGFR kinases have demonstrated that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can achieve low‑nanomolar IC₅₀ values (e.g., 0.029 µM for EGFRWT, 0.055 µM for EGFRT790M) [2]. The 6‑bromo‑2‑(trifluoromethyl) building block is positioned to explore two key pharmacophoric vectors in a single synthetic cycle: the C2‑CF₃ group provides metabolic stability and lipophilic occupancy, while the C6‑Br enables iterative analogue synthesis. Choosing a building block that lacks either the Br (CAS 338739‑97‑2) or the CF₃ (6‑methyl analogs) would require twice the number of synthetic steps to probe the same chemical space.

Gram‑Scale Intermediate Supply for Pre‑Clinical Candidate Synthesis with Reproducible Physicochemical Properties

When a lead series progresses to gram‑scale synthesis, batch‑to‑batch consistency in purity and physicochemical properties becomes paramount. The predicted density (2.06 g/cm³) and pKa (6.83) of this compound govern its behaviour in liquid–liquid extraction, preparative HPLC, and salt formation steps. Suppliers offering NLT 98 % purity with full analytical characterisation (NMR, HRMS) provide the documentation required for CMC (Chemistry, Manufacturing, and Controls) data packages, whereas lower‑purity alternatives (typically 95 %) introduce undefined impurity profiles that can delay IND‑enabling toxicology studies.

Fragment‑Based Drug Discovery (FBDD) and Covalent Inhibitor Design Exploiting the Electrophilic Bromine

Although not a traditional electrophilic warhead, the C6‑Br atom can serve as a synthetic entry point for the installation of acrylamide or vinyl sulfonamide covalent warheads via Pd‑catalysed amination or Heck reactions. This synthetic versatility, which is absent in the des‑bromo analog, allows the same building block to be used for both reversible and covalent inhibitor libraries, accelerating the hit‑to‑lead transition [1].

Quote Request

Request a Quote for 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.